

# Spectroscopic Profile of Acetovanillone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acetovanillone

Cat. No.: B370764

[Get Quote](#)

## Introduction

**Acetovanillone**, also known as apocynin, is a natural organic compound with significant interest in the pharmaceutical and flavor industries.<sup>[1]</sup> Its chemical structure, 1-(4-hydroxy-3-methoxyphenyl)ethanone, lends itself to a range of spectroscopic analyses that are crucial for its identification, characterization, and quality control.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **acetovanillone**, tailored for researchers, scientists, and professionals in drug development.

## Spectroscopic Data

The following sections present the key spectroscopic data for **acetovanillone** in a tabulated format for clarity and ease of comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

#### <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.59 - 7.50	m	2H	Ar-H
6.99	d	1H	Ar-H
6.36	s	1H	Ar-OH
3.93	s	3H	-OCH <sub>3</sub>
2.56	s	3H	-C(O)CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 90 MHz[2]

#### <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
197.26	C=O
150.95	Ar-C
146.99	Ar-C
130.07	Ar-C
124.11	Ar-C
114.21	Ar-C
110.22	Ar-C
56.04	-OCH <sub>3</sub>
26.07	-C(O)CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 15.09 MHz[2]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Description of Absorption
~3400-3100	O-H stretch (phenolic)
~3010-2950	C-H stretch (aromatic and aliphatic)
~1670	C=O stretch (ketone)
~1600, 1510	C=C stretch (aromatic ring)
~1270	C-O stretch (aryl ether)
~1160	C-O stretch (phenol)

Note: The exact peak values can vary slightly based on the sample preparation method (e.g., KBr disc, Nujol mull, or thin film).[\[3\]](#)[\[4\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

$m/z$	Relative Intensity (%)	Assignment
166	~100	$[M]^+$ (Molecular Ion)
151	~80	$[M-CH_3]^+$
123	~30	$[M-CH_3-CO]^+$

Ionization Method: Electron Ionization (EI)[\[2\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

## NMR Spectroscopy

- Sample Preparation: For a typical  $^1H$  NMR spectrum, dissolve 5-25 mg of **acetovanillone** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ).[\[5\]](#) For  $^{13}C$  NMR, a

more concentrated sample of 50-100 mg is often required.[5] The sample is placed in a standard 5 mm NMR tube. An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.[5]

- Instrumentation: The NMR spectra are acquired on a spectrometer operating at a specific frequency for the nucleus being observed (e.g., 90 MHz for  $^1\text{H}$ ).[2]
- Data Acquisition: The instrument is shimmed to optimize the magnetic field homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.[6]
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.[6]

## Infrared (IR) Spectroscopy

A common method for solid samples is the thin solid film or KBr pellet method.

- Sample Preparation (Thin Film): Dissolve a small amount of **acetovanillone** in a volatile solvent like methylene chloride or acetone.[7] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[7] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]
- Instrumentation: Place the salt plate in the sample holder of an FT-IR spectrometer.[7]
- Data Acquisition: Record the spectrum by passing a beam of infrared radiation through the sample. The instrument measures the frequencies at which the sample absorbs the radiation.[8]
- Data Processing: The resulting interferogram is converted to a spectrum via Fourier transform. The spectrum is typically plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

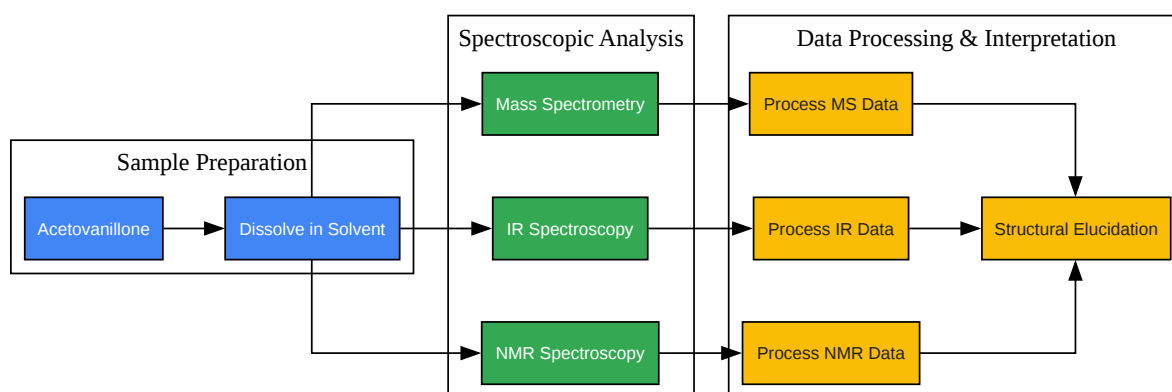
## Mass Spectrometry

- Sample Introduction: The **acetovanillone** sample is introduced into the mass spectrometer, often after being separated by gas chromatography (GC-MS).[2]

- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for electron ionization), causing them to lose an electron and form a positively charged molecular ion ( $[M]^+$ ).<sup>[9]</sup>
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio ( $m/z$ ).<sup>[9]</sup>
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its  $m/z$  ratio.<sup>[9]</sup>

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **acetovanillone**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **Acetovanillone**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Apocynin - Wikipedia [en.wikipedia.org]
- 2. Acetovanillone | C<sub>9</sub>H<sub>10</sub>O<sub>3</sub> | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Experimental Design [web.mit.edu]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of Acetovanillone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b370764#spectroscopic-data-of-acetovanillone-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)